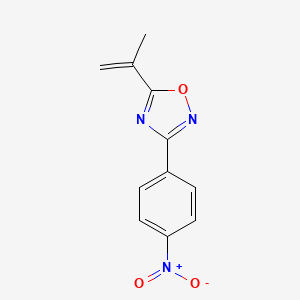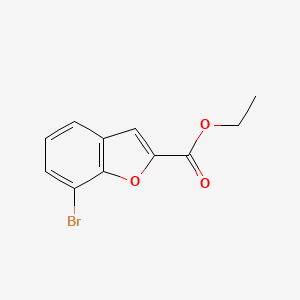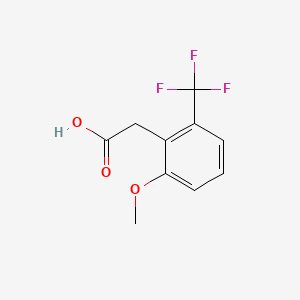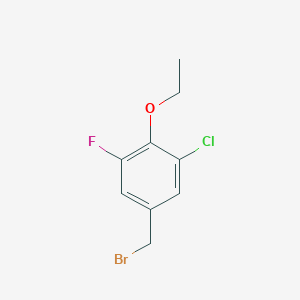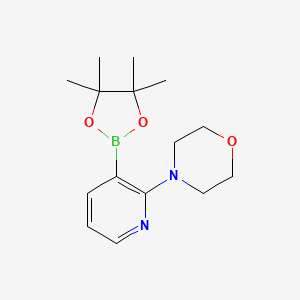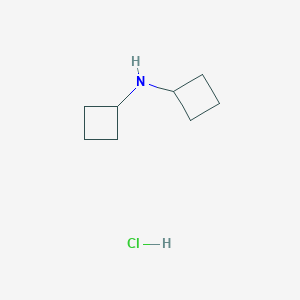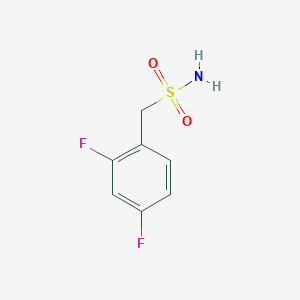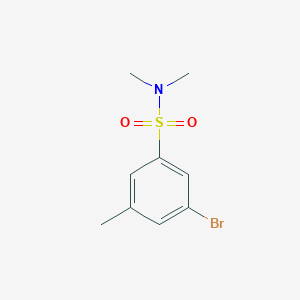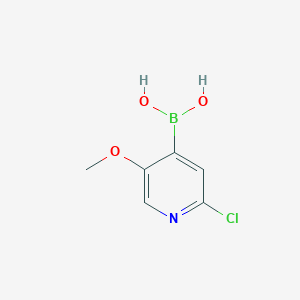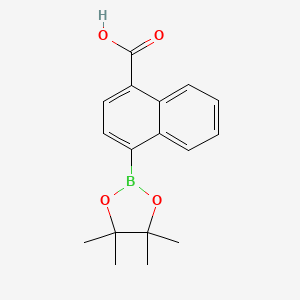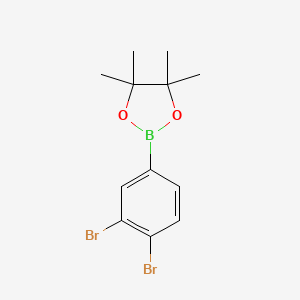
2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, there are related compounds that have been synthesized. For instance, 2-(3,4-dibromophenyl)acetic acid has been synthesized . Additionally, a process for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid has been described, which involves bromination of 2-methyl-2-phenylpropanoic acid with bromine in an aqueous medium .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of various derivatives of tetramethyl-1,3,2-dioxaborolane, including those with mercapto- and piperazino modifications, has been explored. These compounds have been evaluated for their inhibitory activity against serine proteases, such as thrombin, showcasing their potential in biochemical applications (Spencer et al., 2002).
- Research into the synthesis of stilbene derivatives using tetramethyl-dioxaborolane has been conducted. This includes the development of boron-containing stilbene derivatives for potential use in new materials for LCD technology and as therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Biological and Medical Research
- Investigations into the synthesis of novel lipogenic inhibitors using tetramethyl-dioxaborolane derivatives have shown potential for developing new lipid-lowering drugs. Preliminary in vivo data suggests minimal toxicity in mice, highlighting its potential in pharmacological research (Das et al., 2011).
Material Science and Engineering
- The electrochemical properties of sulfur-containing organoboron compounds, including tetramethyl-dioxaborolane, have been studied. This research is significant for understanding the β-effect of organoborate, which can influence the development of electrochemical applications (Tanigawa et al., 2016).
- The synthesis of polymers, such as poly(3-hexylthiophene), using catalyst-transfer Suzuki-Miyaura coupling polymerization of tetramethyl-dioxaborolane derivatives, demonstrates the compound's utility in the field of polymer science (Yokozawa et al., 2011).
Synthesis of Novel Compounds
- Research into the synthesis of various boronic esters, including benzyloxycyanophenylboronic and other derivatives, involves the use of tetramethyl-dioxaborolane. These synthesized compounds have potential applications in various fields of chemistry (El Bialy et al., 2011).
- Development of new building blocks for the synthesis of silicon-based drugs and odorants using tetramethyl-dioxaborolane has been explored, exemplified by the alternative synthesis of the retinoid agonist disila-bexarotene (Büttner et al., 2007).
Advanced Synthesis Techniques
- Continuous flow synthesis of tetramethyl-dioxaborolane derivatives, demonstrating the scalability and efficiency of producing key reagents for chemical synthesis, indicates the compound's significance in industrial chemistry (Fandrick et al., 2012).
Propriétés
IUPAC Name |
2-(3,4-dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBr2O2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTLSECRLPPTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBr2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675039 | |
| Record name | 2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1075719-78-6 | |
| Record name | 2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



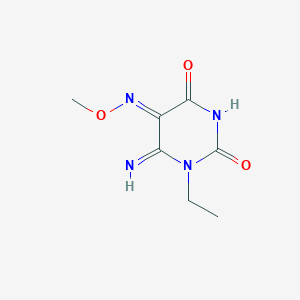
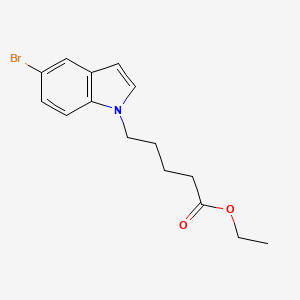
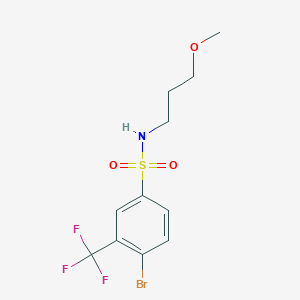
![Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1421222.png)
